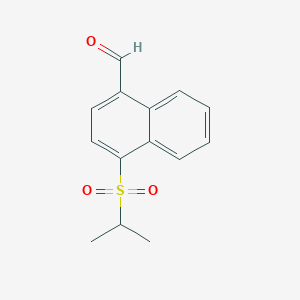

4-(Isopropylsulfonyl)-1-naphthaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(イソプロピルスルホニル)-1-ナフトアルデヒドは、イソプロピルスルホニル基とアルデヒド基が置換されたナフタレン環の存在を特徴とする有機化合物です。

2. 製法

合成経路と反応条件: 4-(イソプロピルスルホニル)-1-ナフトアルデヒドの合成は、通常、1-ナフトアルデヒドのスルホン化を伴います。一般的な方法の1つは、ピリジンまたはトリエチルアミンなどの塩基の存在下で、1-ナフトアルデヒドとイソプロピルスルホニルクロリドを反応させることです。反応は通常、完全な転換を確実にするために還流条件下で行われます。

工業生産方法: この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。連続フロー反応器と最適化された反応条件の使用は、収率と純度を向上させることができます。さらに、再結晶またはカラムクロマトグラフィーなどの精製手順を使用して、最終生成物を高純度で取得します。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Isopropylsulfonyl)-1-naphthaldehyde typically involves the sulfonylation of 1-naphthaldehyde. One common method includes the reaction of 1-naphthaldehyde with isopropylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity.

化学反応の分析

反応の種類: 4-(イソプロピルスルホニル)-1-ナフトアルデヒドは、以下を含むさまざまな化学反応を受けることができます。

酸化: アルデヒド基は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用してカルボン酸に酸化することができます。

還元: アルデヒド基は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して第一級アルコールに還元することができます。

置換: スルホニル基は、適切な条件下で他の官能基に置換できる求核置換反応に関与できます。

一般的な試薬と条件:

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。

置換: 塩基の存在下でのアミンまたはチオールなどの求核剤。

主な生成物:

酸化: 4-(イソプロピルスルホニル)-1-ナフト酸。

還元: 4-(イソプロピルスルホニル)-1-ナフトイルメタノール。

置換: 使用される求核剤に応じて、さまざまな置換ナフトアルデヒド誘導体。

科学的研究の応用

4-(イソプロピルスルホニル)-1-ナフトアルデヒドは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成における中間体として使用されます。

生物学: この化合物は、芳香族構造のために、生物学的イメージング用の蛍光プローブの開発に使用できます。

産業: その安定性と反応性のために、ポリマーや染料などの先進材料の製造に使用されます。

作用機序

4-(イソプロピルスルホニル)-1-ナフトアルデヒドがその効果を発揮するメカニズムは、特定の用途によって異なります。化学反応では、アルデヒド基は通常、反応部位であり、求核付加反応または酸化還元反応を受けます。スルホニル基は、化合物の反応性と安定性に影響を与える可能性があり、有機合成における汎用性の高い中間体となります。

類似の化合物:

- 4-(メチルスルホニル)-1-ナフトアルデヒド

- 4-(エチルスルホニル)-1-ナフトアルデヒド

- 4-(プロピルスルホニル)-1-ナフトアルデヒド

比較: 4-(イソプロピルスルホニル)-1-ナフトアルデヒドは、立体および電子的性質に影響を与える可能性のあるイソプロピル基の存在により、ユニークです。メチル、エチル、プロピルアナログと比較して、イソプロピル基は立体障害と電子的効果のバランスを提供し、さまざまな合成用途において貴重な中間体となっています。

類似化合物との比較

- 4-(Methylsulfonyl)-1-naphthaldehyde

- 4-(Ethylsulfonyl)-1-naphthaldehyde

- 4-(Propylsulfonyl)-1-naphthaldehyde

Comparison: 4-(Isopropylsulfonyl)-1-naphthaldehyde is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. Compared to its methyl, ethyl, and propyl analogs, the isopropyl group provides a balance between steric hindrance and electronic effects, making it a valuable intermediate in various synthetic applications.

特性

分子式 |

C14H14O3S |

|---|---|

分子量 |

262.33 g/mol |

IUPAC名 |

4-propan-2-ylsulfonylnaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C14H14O3S/c1-10(2)18(16,17)14-8-7-11(9-15)12-5-3-4-6-13(12)14/h3-10H,1-2H3 |

InChIキー |

FDSJBINPHXEUFZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)S(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

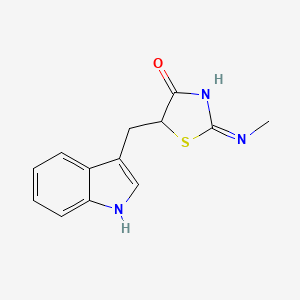

![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)

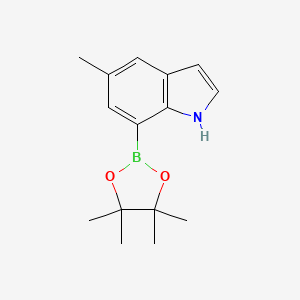

![Benzamide, N-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methyl-](/img/structure/B11856220.png)

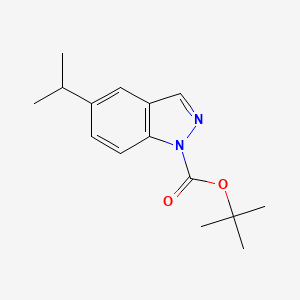

![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)

![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)

![6-Chloro-2-(3,4-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B11856248.png)